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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of avermectin aglycone derivatives, focusing on

their structure-activity relationships (SAR). It summarizes key quantitative data, details relevant

experimental protocols, and visualizes essential concepts to support research and

development in parasitology and medicinal chemistry.

Introduction: The Avermectin Aglycone Core
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and

insecticidal properties, originally discovered as fermentation products of the soil actinomycete

Streptomyces avermitilis. Their primary mechanism of action involves modulating invertebrate-

specific glutamate-gated chloride channels (GluCls), leading to paralysis and death of the

parasite.[1][2] The core structure consists of a complex polyketide-derived aglycone and a

disaccharide moiety at the C-13 position.

While the saccharide portion is crucial for the high potency of clinical drugs like ivermectin, the

aglycone itself retains biological activity and serves as a critical scaffold for synthetic

modifications.[3][4] Understanding the SAR of the aglycone is essential for developing new

derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The

milbemycins, which are structurally analogous to avermectin aglycones (lacking the C-13

sugar), further highlight the intrinsic activity of this core structure.[4]
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Visualizing the Avermectin Aglycone Scaffold and
SAR Workflow
To understand the SAR of avermectin aglycones, it is crucial to first identify the core structure

and the primary sites of chemical modification.

Legend Avermectin Aglycone Core Structure
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Caption: Core structure of the avermectin aglycone highlighting key sites for chemical

modification.

The investigation of avermectin aglycone SAR follows a systematic workflow, beginning with

the selection of the lead compound and proceeding through iterative cycles of synthesis and

biological evaluation.
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Caption: A typical workflow for a structure-activity relationship (SAR) study.

Structure-Activity Relationship Insights
The C-13 position, where the oleandrose disaccharide is attached in the parent compounds, is

a primary site for modification. While removal of the sugar generally reduces activity,

substitutions on the aglycone's C-13 hydroxyl group can still yield potent molecules.
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A key finding is that the lipophilicity of the C-13 substituent is critical for retaining biological

activity.

High Activity: Lipophilic substituents such as halogens (fluoro, chloro), alkoxy (methoxy), and

methoxime groups at C-13 tend to preserve high anthelmintic, miticidal, and insecticidal

activities.

Weak Activity: Conversely, the introduction of more polar groups like hydroxyl (-OH) and

amino (-NH2) at this position leads to a significant reduction in potency.

Inactive Derivatives: Rearrangements that shift the substituent to the C-15 position, forming

a 13(14)-ene derivative, result in a complete loss of activity.

Table 1: Relative Activity of 13-Substituted Avermectin B1a Aglycone Derivatives Data

summarized from Mrozik et al., 1989.

C-13α Substituent
C. elegans Binding
(Relative Affinity)

Anthelmintic
Activity (T.
colubriformis)

Miticidal Activity (T.
urticae)

-OH (Natural) High High High

-OCH3 High High High

-F High High High

-Cl High High High

-O(CO)CH3 Moderate Moderate Moderate

13-oxo (=O) High Weak Weak

13-deoxy High High High

C-5 Position: Modifications at the C-5 hydroxyl group are also influential. The formation of a

C-5-oxime is particularly important for conferring activity against fleas (Ctenocephalides

felis).

C-22 to C-25 Region: The saturation of the C-22-C-23 double bond (as in ivermectin) and the

nature of the C-25 substituent (sec-butyl for 'a' components, isopropyl for 'b' components)
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modulate the spectrum and potency of activity.

Recent studies have explored a wide range of derivatives, yielding compounds with enhanced

potency against specific pests compared to the parent avermectin.

Table 2: Insecticidal and Nematicidal Activity of Novel Avermectin Derivatives (LC50 in µM)

Data summarized from Zhang et al., 2016.

Compound
T. cinnabarinus
(Mite)

A. craccivora
(Aphid)

B. xylophilus
(Nematode)

Avermectin (Ref.) 0.013 52.234 6.746

9j 0.005 >100 4.312

16d 0.002 >100 >100

9f 0.021 7.744 4.501

9g 0.025 5.634 6.132

9h 0.016 6.809 4.793

These results demonstrate that targeted modifications can significantly enhance potency and

selectivity. For instance, compounds 9j and 16d show a 2.5- to 4.7-fold increase in activity

against the mite T. cinnabarinus compared to the avermectin reference. Similarly, compounds

9f, 9g, and 9h are 7-8 times more active against the aphid A. craccivora.

Mechanism of Action: Targeting Glutamate-Gated
Chloride Channels
Avermectins and their aglycones exert their effect by acting as positive allosteric modulators of

GluCls in invertebrate nerve and muscle cells. This action is distinct from the endogenous

ligand, glutamate.
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Caption: Avermectin aglycones cause irreversible opening of GluCls, leading to paralysis.

Unlike glutamate, which causes rapid and transient channel opening, avermectins induce a

slow, essentially irreversible opening of the channel. This leads to a prolonged influx of chloride
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ions, causing hyperpolarization of the cell membrane and preventing the transmission of

electrical signals, which ultimately results in flaccid paralysis of the parasite.

Key Experimental Protocols
The following are summarized protocols for key assays used in determining the biological

activity of avermectin aglycones.

This protocol determines the binding affinity of a compound to its target receptor.

Preparation of Membranes: Homogenize wild-type C. elegans to prepare a crude membrane

fraction containing the GluCl receptors. Quantify the total protein concentration.

Incubation: Incubate a fixed amount of membrane protein (e.g., 0.3–3 µg) with a radiolabeled

ligand (e.g., [³H]ivermectin or a suitable analog) across a range of concentrations.

Competition: To determine the affinity of unlabeled test compounds (aglycone derivatives),

perform competitive binding assays by including various concentrations of the test

compound in the incubation mixture.

Separation: Separate bound from free radioligand via rapid filtration through glass fiber

filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Calculate the dissociation constant (Kd) for the radioligand and the inhibitory

constant (Ki) for the test compounds by analyzing the saturation and competition binding

curves, respectively.

This protocol assesses the lethal concentration (LC50) of a compound against pests like mites

or aphids.

Preparation of Test Solutions: Dissolve the avermectin aglycone derivatives in an appropriate

solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in water

containing a surfactant (e.g., Triton X-100).
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Treatment: Dip host plant leaves or leaf discs into the test solutions for a set period (e.g., 10-

30 seconds) and allow them to air dry. A control group is treated with a solvent-surfactant

solution lacking the test compound.

Infestation: Place a known number of adult pests (e.g., 20-30 adult female mites, T.

cinnabarinus) onto each treated leaf disc within a petri dish containing moist filter paper.

Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25°C,

>70% relative humidity, 16:8 light:dark cycle).

Mortality Assessment: After a defined period (e.g., 24, 48, or 72 hours), count the number of

dead pests under a dissecting microscope. Pests that do not move when prodded with a fine

brush are considered dead.

Data Analysis: Correct the mortality data for control mortality using Abbott's formula.

Calculate the LC50 value (the concentration that causes 50% mortality) and its 95%

confidence intervals using probit analysis.

Conclusion
The avermectin aglycone is a validated and promising scaffold for the development of novel

antiparasitic agents. The structure-activity relationship is heavily influenced by modifications at

key positions, particularly C-13 and C-5. Lipophilicity at C-13 is a strong determinant of broad-

spectrum activity, while specific substitutions can enhance potency and selectivity against

certain pests. The continued exploration of this scaffold, guided by the SAR principles outlined

in this guide, holds significant potential for the discovery of next-generation parasiticides to

address emerging challenges of drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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